3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid
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Overview
Description
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylsulfinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid typically involves the nitration of a precursor benzoic acid derivative. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid . The phenylsulfinyl group can be introduced through sulfoxidation reactions involving appropriate sulfoxide precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts such as cobalt acetate in the presence of molecular oxygen can enhance the yield of the desired product .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The phenylsulfinyl group can be reduced to a phenylsulfide group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nitration reactions often use a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Phenylsulfide derivatives: from the reduction of the phenylsulfinyl group.
Scientific Research Applications
3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the phenylsulfinyl group.
4-Nitrobenzoic acid: Similar but with the nitro group in the para position.
3-Methyl-4-nitrobenzoic acid: Contains a methyl group instead of the phenylsulfinyl group.
Uniqueness: 3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid is unique due to the presence of both the nitro and phenylsulfinyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
110046-43-0 |
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Molecular Formula |
C14H11NO5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-(benzenesulfinylmethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H11NO5S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-21(20)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
OLUMHCPDVGQCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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